molecular formula C20H20Cl2N2O4S B13949074 2-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid CAS No. 530148-20-0

2-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid

Cat. No.: B13949074
CAS No.: 530148-20-0
M. Wt: 455.4 g/mol
InChI Key: NSMPQRRUVYMSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid typically involves multiple steps, starting with the preparation of key intermediates such as (4-tert-butylphenoxy)acetyl chloride . The reaction conditions often require the use of specific reagents and catalysts to ensure the desired transformations. For instance, the Suzuki–Miyaura coupling reaction is a common method used to form carbon-carbon bonds in the synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications

Properties

CAS No.

530148-20-0

Molecular Formula

C20H20Cl2N2O4S

Molecular Weight

455.4 g/mol

IUPAC Name

2-[[2-(4-tert-butylphenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid

InChI

InChI=1S/C20H20Cl2N2O4S/c1-20(2,3)11-4-6-13(7-5-11)28-10-16(25)23-19(29)24-17-14(18(26)27)8-12(21)9-15(17)22/h4-9H,10H2,1-3H3,(H,26,27)(H2,23,24,25,29)

InChI Key

NSMPQRRUVYMSNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.